molecular formula C10H10BrNO3 B13214867 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13214867
M. Wt: 272.09 g/mol
InChI Key: UUSIAMNOSMSIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid ( 1779347-03-3) is a complex heterocyclic building block of interest in advanced organic synthesis. Its structure features a dihydroindole (indoline) core, which is a partially saturated variant of the indole scaffold commonly found in numerous natural products and biologically active compounds . The presence of a bromo substituent at the 4-position provides a reactive site for metal-catalyzed cross-coupling reactions, enabling further structural diversification . Simultaneously, the methoxy group at the 7-position influences the electronic properties and solubility of the molecule. The carboxylic acid functional group on the 2-position allows for further derivatization, for example into amides, making this compound a valuable and versatile intermediate for constructing more complex molecules . This compound is exclusively for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Please note: Specific published literature on the applications and mechanism of action for this exact compound is currently limited, indicating it is likely a novel intermediate used primarily in proprietary drug discovery and development efforts .

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

4-bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H10BrNO3/c1-15-8-3-2-6(11)5-4-7(10(13)14)12-9(5)8/h2-3,7,12H,4H2,1H3,(H,13,14)

InChI Key

UUSIAMNOSMSIJR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)CC(N2)C(=O)O

Origin of Product

United States

Chemical Reactions Analysis

4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid has various scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation in cancer cells or modulation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Compound 1: 4-Bromo-7-methoxy-2,3-dihydro-1H-indol-2-one
  • Key Differences : Replaces the carboxylic acid group with a ketone at position 2.
  • The ketone group may enhance electrophilicity, affecting reactivity in nucleophilic substitutions .
Compound 2: 7-Bromo-2,3-dihydro-1,3-benzoxazole-2-carboxylic Acid
  • Key Differences : Benzoxazole core (oxygen and nitrogen in the heterocycle) instead of indole.
Compound 3: (S)-2,3-Dihydro-1H-indole-2-carboxylic Acid
  • Key Differences : Lacks bromine and methoxy substituents.
  • Impact : Simplified structure with reduced steric and electronic effects, likely leading to lower molecular weight (191.18 g/mol vs. ~300 g/mol for the target compound) and different pharmacokinetic properties .
Compound 4: 7-Methoxy-1H-indole-3-carboxylic Acid
  • Key Differences : Fully aromatic indole with a carboxylic acid at position 3 (vs. position 2 in the target compound).
  • Impact : The aromaticity increases stability but reduces conformational flexibility. Positional isomerism may lead to divergent biological activities .
Compound 5: 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
  • Key Differences : Chlorine replaces bromine; methyl group at position 3.
  • Impact: Chlorine’s smaller atomic radius and lower lipophilicity compared to bromine may reduce membrane permeability.
Molecular Weight and Solubility
Compound Molecular Weight (g/mol) Key Substituents Solubility Trends
Target Compound ~300 Br, OMe, COOH Moderate in polar solvents
4-Bromo-7-methoxy-2,3-dihydroindol-2-one ~284 Br, OMe, C=O Lower aqueous solubility
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid 215.63 Cl, CH3, COOH Higher solubility than bromo analog

Comparative Reactivity

  • Nucleophilic Substitution : Bromine at position 4 is more susceptible to substitution than chlorine due to its larger atomic size and weaker C-Br bond.
  • Acid-Base Behavior : The carboxylic acid group (pKa ~2-3) enhances solubility in basic conditions, whereas ester analogs (e.g., dimethyl esters in ) require hydrolysis for activation .

Stability and Handling

  • Brominated indoles are generally light-sensitive.
  • Safety protocols for handling (e.g., ventilation, PPE) are critical, as inferred from SDS data of the chloro analog ().

Biological Activity

4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C10H10BrNO3
  • Molar Mass : 288.09 g/mol
  • CAS Number : 1241675-38-6
  • Density : 1.473 g/cm³ (predicted)
  • pKa : 4.18 (predicted)

Antimicrobial Activity

Research indicates that 4-Bromo-7-methoxy-2,3-dihydro-1H-indole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism MIC (mg/mL)
Staphylococcus aureus0.0039 - 0.025
Escherichia coli0.0039 - 0.025
Bacillus subtilis4.69 - 22.9
Enterococcus faecalis8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results suggest that the compound's structure contributes to its antimicrobial efficacy, particularly the presence of the bromine and methoxy groups, which enhance its interaction with microbial targets .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrates antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The Minimum Inhibitory Concentration (MIC) values for these fungi range from 56.74 to 222.31 µM, indicating moderate antifungal potential .

The biological activity of 4-Bromo-7-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid is attributed to its ability to interact with specific molecular targets within microbial cells. The compound may inhibit key enzymes or disrupt cellular processes essential for microbial survival:

  • Enzyme Inhibition : The bromine atom may enhance binding affinity to target enzymes.
  • Cell Membrane Disruption : The hydrophobic nature of the methoxy group can facilitate penetration into microbial membranes.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that indole derivatives can induce oxidative stress in microbial cells, leading to cell death.

Case Studies

Several studies have reported on the synthesis and evaluation of this compound:

  • Study on Antimicrobial Efficacy :
    A recent study synthesized various derivatives of indole compounds and tested them against Staphylococcus aureus and E. coli. The results indicated that modifications at the bromine position significantly affected antimicrobial potency, with some derivatives showing complete bactericidal activity within hours .
  • Structure-Activity Relationship (SAR) :
    Investigations into the SAR of related compounds revealed that electron-withdrawing groups like bromine enhance antimicrobial activity compared to electron-donating groups . This insight is crucial for designing more effective derivatives.

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